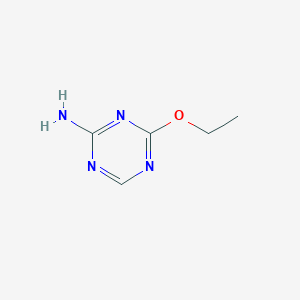
4-Ethoxy-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring substituted with an ethoxy group at the 4-position and an amino group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4,6-dialkyl-1,3,5-triazine with an appropriate amine. One common method is the reaction of 2-chloro-4,6-di-tert-butyl-1,3,5-triazine with ammonia, which yields 4,6-di-tert-butyl-1,3,5-triazin-2-amine. This compound can then be further reacted with ethanol to introduce the ethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of cyanuric chloride as a starting material, followed by nucleophilic substitution reactions to introduce the desired functional groups .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Condensation Reactions: The ethoxy group can participate in condensation reactions, forming new bonds with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Ammonia: For nucleophilic substitution reactions.
Ethanol: For introducing the ethoxy group.
Oxidizing and Reducing Agents: For altering the oxidation state of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can produce different oxidation states of the compound .
Applications De Recherche Scientifique
4-Ethoxy-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of herbicides, UV-filters, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Ethoxy-1,3,5-triazin-2-amine include:
- 2-Amino-4,6-dimethyl-1,3,5-triazine
- 2-Amino-4,6-diisopropyl-1,3,5-triazine
- 2-Amino-4,6-di-tert-butyl-1,3,5-triazine
Uniqueness
This compound is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other triazines and allows for unique applications in various fields .
Propriétés
Formule moléculaire |
C5H8N4O |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
4-ethoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C5H8N4O/c1-2-10-5-8-3-7-4(6)9-5/h3H,2H2,1H3,(H2,6,7,8,9) |
Clé InChI |
RQACPMAJDILPQP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)

![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)
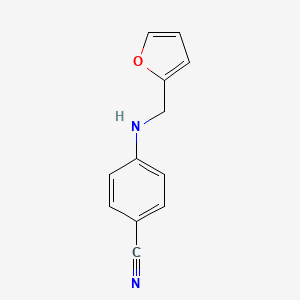
![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
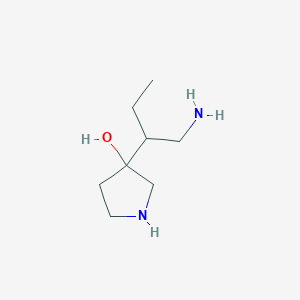
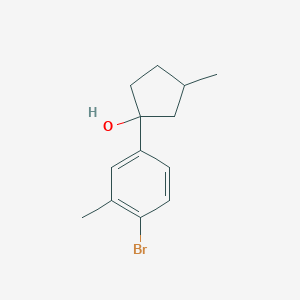
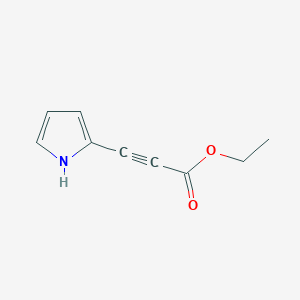

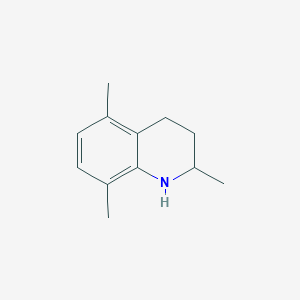
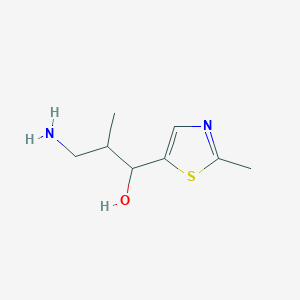
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13183473.png)
